ethyl 4-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative characterized by a 3,4-dichlorophenylcarbamoyl methyl sulfanyl substituent at position 4 and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-3-25-15(23)13-8(2)19-16(24)21-14(13)26-7-12(22)20-9-4-5-10(17)11(18)6-9/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUNYKTNRVDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrimidine ring with a carboxylate group.
- Substituents : A dichlorophenyl group and a sulfanyl methyl group, which may influence its biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds often exhibit anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of signaling pathways associated with cell growth and survival.
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cells, particularly in models such as A431 vulvar epidermal carcinoma cells .
- Mechanistic Insights : The compound may interfere with the cell cycle and promote apoptosis through pathways involving caspases and Bcl-2 family proteins .
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. This compound has shown potential against various bacterial strains.
- Inhibition of Biofilm Formation : Studies suggest that this compound can disrupt biofilm formation in bacteria like Escherichia coli, which is significant for treating chronic infections .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar pyrimidine compounds, providing insights into the potential efficacy of this compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Cardiovascular Applications
This compound has been explored for its potential in treating cardiovascular diseases. Its ability to modulate vascular smooth muscle cell proliferation makes it a candidate for further research.
Case Study:
In a patent filed for novel heterocyclic compounds, researchers highlighted the cardiovascular benefits of similar compounds, showing a reduction in arterial stiffness and improvement in endothelial function in animal models .
Pesticidal Properties
The compound's structural characteristics suggest utility as a pesticide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes within the target organisms.
Data Table: Pesticidal Efficacy
Herbicidal Activity
Research has indicated that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development.
Case Study:
Field trials conducted on common agricultural weeds showed that the application of this compound resulted in significant reductions in biomass compared to untreated controls .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- This electronic difference may influence intermolecular interactions, such as hydrogen bonding or π-stacking . Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features trifluoromethyl groups, which are both sterically bulky and electron-withdrawing. Such substituents may confer higher metabolic stability compared to chloro groups .
- Steric Considerations: The 3-bromophenyl analog () highlights the impact of halogen size: bromine’s larger atomic radius (1.85 Å vs.
Structural Conformations and Crystallography
- Ring Puckering: X-ray studies of ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () reveal a half-chair conformation for the tetrahydropyrimidine ring, with puckering parameters (q = 0.45 Å, φ = 180°) calculated using Cremer-Pople coordinates (). Similar puckering is expected in the target compound, though the dichlorophenyl group may induce subtle torsional strain . Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate () forms intermolecular hydrogen bonds via the hydroxyl group, stabilizing a planar crystal lattice. In contrast, the dichlorophenyl group’s hydrophobicity may reduce such interactions, favoring different packing motifs .
Pharmacological Potential
- The dichlorophenyl group’s lipophilicity may enhance membrane penetration, a critical factor in antimicrobial efficacy .
- Antihypertensive Effects :
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Crystallographic Parameters
| Compound (Evidence) | Space Group | Unit Cell Parameters (Å, °) | Ring Conformation |
|---|---|---|---|
| Ethyl 4-(2,4-difluorophenyl)... (7) | P21/c | a=12.6876, b=7.3073, c=19.9547, β=114.443 | Half-chair |
| Ethyl 4-(4-hydroxyphenyl)... (10) | P-1 | a=7.892, b=9.341, c=10.215, α=98.7, β=102.3, γ=115.6 | Planar (H-bonded) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
